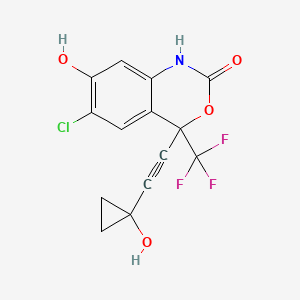![molecular formula C12H16N4 B13845718 N-[2-(1-methyl-1H-imidazol-4-yl)ethyl]-1,2-benzenediamine](/img/structure/B13845718.png)
N-[2-(1-methyl-1H-imidazol-4-yl)ethyl]-1,2-benzenediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-N-[2-(1-methylimidazol-4-yl)ethyl]benzene-1,2-diamine is a compound that features both an imidazole ring and a benzene ring The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, while the benzene ring is a six-membered aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-[2-(1-methylimidazol-4-yl)ethyl]benzene-1,2-diamine can be approached through several methods. One common method involves the reaction of 1-methylimidazole with a suitable benzene derivative under specific conditions. For example, the Debus-Radziszewski synthesis is a well-known method for preparing imidazole derivatives . This method involves the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Industrial Production Methods
Industrial production of imidazole derivatives often involves the use of high-throughput synthesis techniques to ensure scalability and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the desired product. For instance, nickel-catalyzed addition to nitriles followed by proto-demetallation and dehydrative cyclization has been reported to produce imidazole derivatives with high efficiency .
化学反应分析
Types of Reactions
2-N-[2-(1-methylimidazol-4-yl)ethyl]benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions on the benzene ring can produce a variety of substituted benzene derivatives.
科学研究应用
2-N-[2-(1-methylimidazol-4-yl)ethyl]benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other organic chemicals.
作用机制
The mechanism of action of 2-N-[2-(1-methylimidazol-4-yl)ethyl]benzene-1,2-diamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The benzene ring can participate in π-π interactions, enhancing its binding affinity to various biological targets. These interactions can modulate biochemical pathways and exert therapeutic effects .
相似化合物的比较
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative used in various chemical reactions.
2-Ethyl-4-methylimidazole: Used as a curing agent for epoxy resins and in the production of pharmaceuticals.
1-Methyl-2-imidazolecarboxaldehyde: Used in the synthesis of Schiff bases and other ligands.
Uniqueness
2-N-[2-(1-methylimidazol-4-yl)ethyl]benzene-1,2-diamine is unique due to its dual functionality, combining the properties of both the imidazole and benzene rings
属性
分子式 |
C12H16N4 |
|---|---|
分子量 |
216.28 g/mol |
IUPAC 名称 |
2-N-[2-(1-methylimidazol-4-yl)ethyl]benzene-1,2-diamine |
InChI |
InChI=1S/C12H16N4/c1-16-8-10(15-9-16)6-7-14-12-5-3-2-4-11(12)13/h2-5,8-9,14H,6-7,13H2,1H3 |
InChI 键 |
HCTASQNPWQLDHW-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(N=C1)CCNC2=CC=CC=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


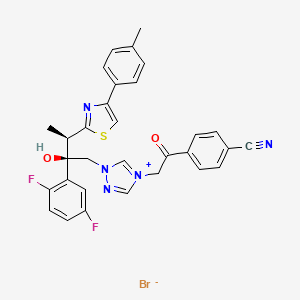
![2-[3-Methyl-5-(tetrazol-1-yl)pyridin-2-yl]acetic acid](/img/structure/B13845645.png)
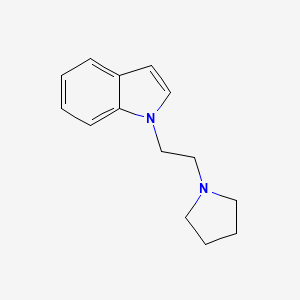
![2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline](/img/structure/B13845657.png)

![1-(tert-Butyl) 4-methyl 1H-pyrrolo[2,3-b]pyridine-1,4-dicarboxylate](/img/structure/B13845679.png)
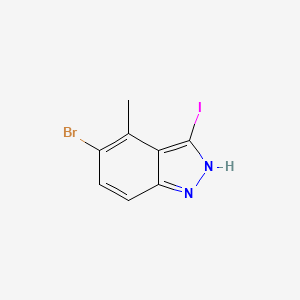

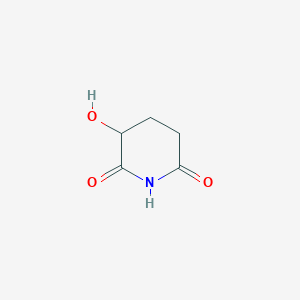

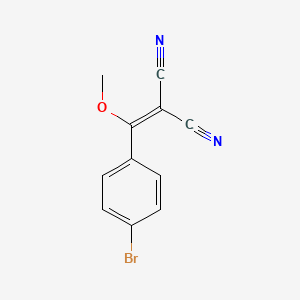
![S-[[2,5-Dihydro-1-hydroxy-2,2,5,5-tetra(methyl-d3)-1H-pyrrol-3-yl-4-d]methyl-d2] methanesulfonothioate](/img/structure/B13845730.png)
![(2S,3S,4S,5R)-6-[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13845731.png)
